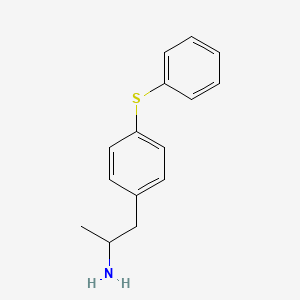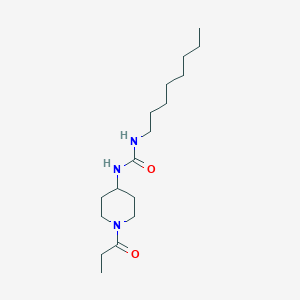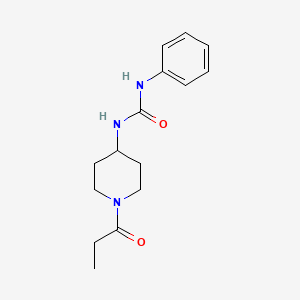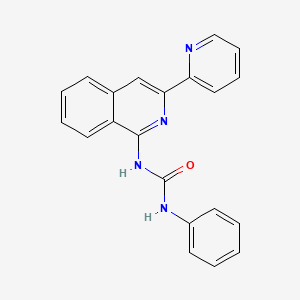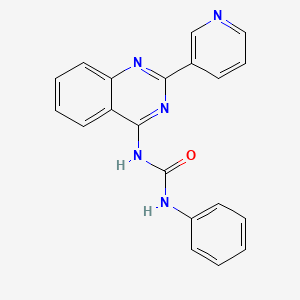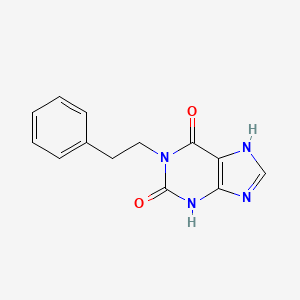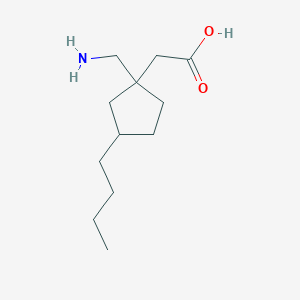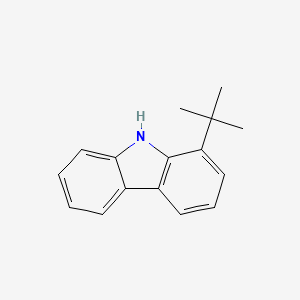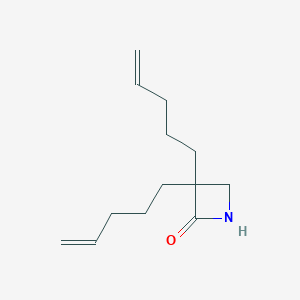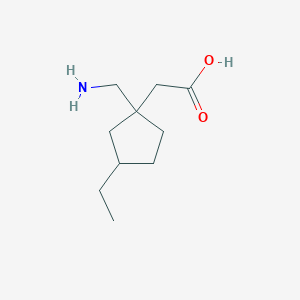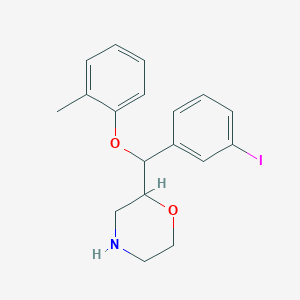
2-((3-Iodophenyl)(o-tolyloxy)methyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-iodophenyl)(o-tolyloxy)methyl)morpholine is a small molecular compound with the chemical formula C18H20INO2 It is known for its complex structure, which includes an iodophenyl group, a tolyloxy group, and a morpholine ring
Preparation Methods
The synthesis of 2-((3-iodophenyl)(o-tolyloxy)methyl)morpholine typically involves multiple steps. One common synthetic route includes the reaction of 3-iodophenol with o-tolyl chloride to form an intermediate, which is then reacted with morpholine under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
2-((3-iodophenyl)(o-tolyloxy)methyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((3-iodophenyl)(o-tolyloxy)methyl)morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors, which could lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((3-iodophenyl)(o-tolyloxy)methyl)morpholine involves its interaction with specific molecular targets, such as the dopamine transporter (DAT) . By binding to DAT, the compound can influence the reuptake of dopamine in the brain, potentially affecting neurological processes. The pathways involved in its mechanism of action include the modulation of neurotransmitter levels and the activation or inhibition of specific signaling cascades.
Comparison with Similar Compounds
2-((3-iodophenyl)(o-tolyloxy)methyl)morpholine can be compared with other similar compounds, such as:
3-iodophenol: Shares the iodophenyl group but lacks the morpholine and tolyloxy groups.
o-tolyl chloride: Contains the tolyl group but does not have the iodophenyl or morpholine components.
Morpholine derivatives: Compounds like 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride, which have different substituents on the morpholine ring.
properties
Molecular Formula |
C18H20INO2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
2-[(3-iodophenyl)-(2-methylphenoxy)methyl]morpholine |
InChI |
InChI=1S/C18H20INO2/c1-13-5-2-3-8-16(13)22-18(17-12-20-9-10-21-17)14-6-4-7-15(19)11-14/h2-8,11,17-18,20H,9-10,12H2,1H3 |
InChI Key |
GUJGIDDFMFZKIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(C2CNCCO2)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



